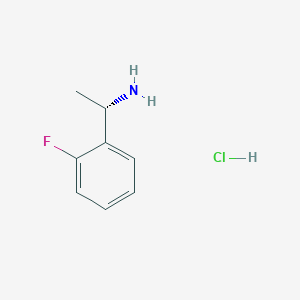

(S)-1-(2-Fluorophenyl)ethanamine hydrochloride

Overview

Description

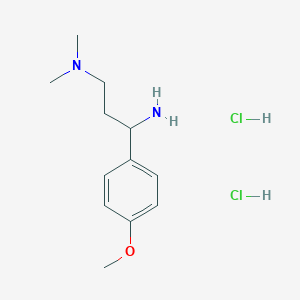

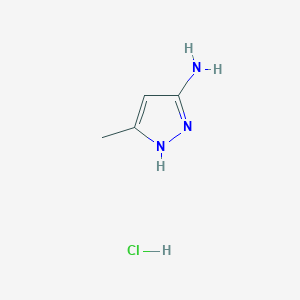

Fluorinated phenylethanamines are a class of compounds that often have biological activity. They contain a two-carbon ethanamine chain attached to a phenyl ring that has been substituted with a fluorine atom .

Synthesis Analysis

The synthesis of similar fluorinated compounds often involves the reaction of a Grignard reagent with a fluorobenzonitrile, followed by various other reactions .Molecular Structure Analysis

The molecular structure of a compound like this would consist of a two-carbon chain (ethanamine) attached to a phenyl ring (a six-carbon ring) with a fluorine atom attached .Scientific Research Applications

Synthesis and Characterization

(S)-1-(2-Fluorophenyl)ethanamine hydrochloride is of significant interest in synthetic chemistry, particularly in the development of novel pharmaceuticals and materials. Research in this area often focuses on the synthesis of complex molecules for therapeutic applications. A key aspect of the research involves exploring new synthetic methodologies for incorporating fluorine atoms or fluorinated groups into bioactive compounds, as fluorine's unique properties can significantly influence the biological activity, stability, and bioavailability of pharmaceuticals. Studies have demonstrated various synthetic strategies for fluoroalkylation reactions in aqueous media, highlighting the importance of environmental concerns in organic synthesis. These methodologies aim for efficient incorporation of fluorinated groups into target molecules under mild, environmentally friendly conditions, showing the versatility and potential of this compound and related compounds in medicinal chemistry and green chemistry applications (Song et al., 2018).

Molecular Imaging and Diagnostics

Another critical area of research involving this compound relates to its applications in molecular imaging and diagnostics. Fluorophores, molecules that can re-emit light upon light excitation, play a vital role in these technologies. The research has been directed towards improving the sensitivity, specificity, and safety of fluorescent probes for in vivo imaging, which is crucial for early disease diagnosis, monitoring disease progression, and evaluating treatment efficacy. Studies have reviewed the toxicity of organic fluorophores used in molecular imaging, emphasizing the need for safe and effective probes for clinical applications. The data suggests that while many fluorophores show potential due to their optical properties, their safety profile is paramount to ensure their utility in biological systems without adverse effects (Alford et al., 2009).

Fluorescence-Based Techniques

Fluorescence-based techniques, including fluorescence spectroscopy and fluorescence lifetime imaging microscopy (FLIM), have seen considerable advancements thanks to compounds like this compound. These techniques are invaluable for studying the molecular and cellular processes in real-time, providing insights into the dynamic biological systems at the molecular level. The development and application of FLIM, in particular, have been significantly influenced by the properties of fluorophores derived from or related to this compound. FLIM allows for the detection of fluorescence lifetime changes, offering a robust method for observing the environment around fluorophores without the interference from the concentration effects, thus enhancing the resolution of molecular interactions and processes in cells (Datta et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(1S)-1-(2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZXQPGVPSHAAZ-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B3098206.png)

![Benzo[b]thiophene-2-methanol, 6-methyl-](/img/structure/B3098272.png)

![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3098280.png)

![N-[(3S)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3098294.png)

![Carbamic acid, N-[(1S)-1-[[[(1S)-1-formyl-2-(2-oxo-3-pyrrolidinyl)ethyl]amino]carbonyl]-3-methylbutyl]-, phenylmethyl ester](/img/structure/B3098307.png)